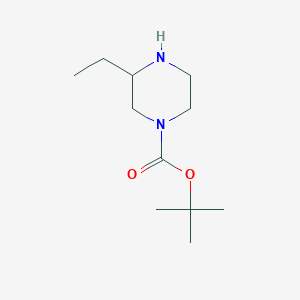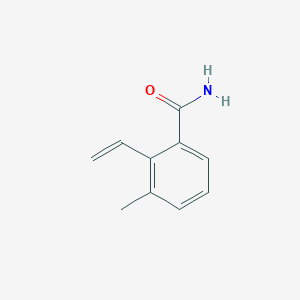
Tert-butyl 4-(2-fluoro-4-nitrophényl)pipérazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20FN3O4 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-fluoro-4-nitrophenyl moiety
Applications De Recherche Scientifique
Tert-butyl 4-(2-fluoro-4-nitrophényl)pipérazine-1-carboxylate : est un composé chimique polyvalent ayant plusieurs applications dans la recherche scientifique. Voici une analyse complète axée sur des applications uniques :
Activités antibactériennes
Ce composé a été testé pour ses activités antibactériennes contre des souches bactériennes à la fois Gram-positives et Gram-négatives, telles que Staphylococcus aureus, Bacillus subtilis, Escherichia coli et Pseudomonas aeruginosa .
Intermédiaire dans la synthèse de composés biologiquement actifs
Il sert d’intermédiaire important dans la synthèse de divers composés biologiquement actifs, y compris des produits pharmaceutiques comme le crizotinib .
Blocs de construction en synthèse organique
Le composé agit comme un bloc de construction utile ou un intermédiaire dans la synthèse de nouveaux composés organiques tels que les amides, les sulfonamides et les bases de Mannich .
Précurseur des produits naturels
Il a été utilisé comme précurseur dans la synthèse de produits naturels biologiquement actifs, ce qui indique son potentiel dans la découverte et le développement de médicaments .
Synthèse de dérivés de la pipérazine
Il est utilisé dans la préparation de dérivés de la pipérazine qui ont des applications en chimie médicinale, en particulier en tant qu’inhibiteurs de la gyrase de l’ADN .
Springer - Synthesis, characterization, X-ray diffraction studies and … Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 …) [Springer - Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 …
Mécanisme D'action
Target of Action
Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives have been found to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It is known that the biological activities of piperazine derivatives can be attributed to their ability to interact favorably with macromolecules . This interaction is likely due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Biochemical Pathways
Piperazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is an inhibitor of CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism . Its Log Kp value indicates low skin permeation . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests moderate lipophilicity, which could influence its distribution within the body .
Result of Action
Piperazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial and antifungal activities . These activities were determined using the disc diffusion method by measuring the zone of inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluoro-Nitrophenyl Group: The 2-fluoro-4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoro-nitrobenzene derivative reacts with the piperazine core.
Protection with Tert-butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Reduction: Formation of 4-(2-fluoro-4-aminophenyl)piperazine-1-carboxylate.
Substitution: Introduction of various nucleophiles leading to derivatives with different functional groups.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Probes: Used in the study of enzyme mechanisms and receptor-ligand interactions.
Medicine:
Antimicrobial Agents: Potential use in the development of new antibiotics due to its structural similarity to known bioactive compounds.
Anticancer Research: Explored for its cytotoxic effects on cancer cell lines.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While the core piperazine structure is retained, the substituents on the aromatic ring and the nature of the protecting groups differ.
- Unique Properties: Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both fluoro and nitro groups, which confer distinct electronic and steric properties, influencing its reactivity and biological activity.
Propriétés
IUPAC Name |
tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLVWCABLVHASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583303 | |
| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154590-34-8 | |
| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methylimidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B153211.png)













